molecular formula C42H66O8Si B13446613 23-Des(methoxyimino)-23-hydroxy Moxidectin O-TBS

23-Des(methoxyimino)-23-hydroxy Moxidectin O-TBS

Cat. No.: B13446613
M. Wt: 727.1 g/mol
InChI Key: NCHPJYOOHOUZTE-YQWHZLNDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

23-Des(methoxyimino)-23-hydroxy Moxidectin O-TBS is a semi-synthetic derivative of moxidectin, a second-generation macrocyclic lactone (milbemycin class) with potent antiparasitic activity. The compound is structurally distinguished by the replacement of the methoxyimino group at carbon-23 with a hydroxyl group, which is further modified with a tert-butyldimethylsilyl (TBS) ether protective group.

Properties

Molecular Formula

C42H66O8Si

Molecular Weight

727.1 g/mol

IUPAC Name

(1R,4S,4'S,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-21-[tert-butyl(dimethyl)silyl]oxy-4',24-dihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C42H66O8Si/c1-25(2)18-28(5)36-30(7)35(43)23-41(49-36)22-33-21-32(48-41)17-16-27(4)19-26(3)14-13-15-31-24-46-38-37(50-51(11,12)40(8,9)10)29(6)20-34(39(44)47-33)42(31,38)45/h13-16,18,20,25-26,30,32-38,43,45H,17,19,21-24H2,1-12H3/b14-13+,27-16+,28-18+,31-15+/t26-,30-,32+,33-,34-,35-,36+,37+,38+,41-,42+/m0/s1

InChI Key

NCHPJYOOHOUZTE-YQWHZLNDSA-N

Isomeric SMILES

C[C@@H]\1C/C(=C/C[C@@H]2C[C@@H](C[C@@]3(O2)C[C@@H]([C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)O)OC(=O)[C@@H]4C=C([C@H]([C@@H]5[C@]4(/C(=C/C=C1)/CO5)O)O[Si](C)(C)C(C)(C)C)C)/C

Canonical SMILES

CC1CC(=CCC2CC(CC3(O2)CC(C(C(O3)C(=CC(C)C)C)C)O)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O[Si](C)(C)C(C)(C)C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 23-Des(methoxyimino)-23-hydroxy Moxidectin O-TBS involves multiple steps It is an intermediate used in the synthesis of other derivatives of moxidectinIndustrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

23-Des(methoxyimino)-23-hydroxy Moxidectin O-TBS undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. .

Scientific Research Applications

23-Des(methoxyimino)-23-hydroxy Moxidectin O-TBS has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other moxidectin derivatives.

    Biology: It is studied for its effects on various biological systems, particularly in relation to its parasiticidal properties.

    Medicine: It is used in the development of treatments for parasitic infections in animals.

    Industry: It is used in the production of veterinary medicines and other related products

Mechanism of Action

The mechanism of action of 23-Des(methoxyimino)-23-hydroxy Moxidectin O-TBS involves binding to glutamate-gated chloride channels in the nervous system of parasites. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the parasite. The compound targets specific molecular pathways involved in the nervous system of parasites, making it highly effective as a parasiticide.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

  • Moxidectin (Parent Compound) : Contains a methoxime moiety at carbon-23, contributing to its high lipophilicity and resistance to P-glycoprotein (P-gp)-mediated efflux. This enhances its tissue distribution and sustained anthelmintic activity .
  • 23-Des(methoxyimino)-23-hydroxy Moxidectin O-TBS: The removal of the methoxyimino group reduces steric hindrance, while the TBS protection of the hydroxyl group increases lipophilicity further. This may prolong half-life and alter tissue penetration compared to moxidectin.
  • Ivermectin (IVM) : A structurally related macrocyclic lactone (avermectin class) with a disaccharide moiety at carbon-13. IVM is less lipophilic than moxidectin due to differences in substituents, leading to faster elimination and lower tissue retention .

Pharmacokinetic and Pharmacodynamic Differences

Parameter Moxidectin 23-Des(methoxyimino)-23-hydroxy Moxidectin O-TBS (Inferred) Ivermectin (IVM)
Lipophilicity High (methoxime at C-23) Higher (TBS ether increases lipophilicity) Moderate
Volume of Distribution Large (due to lipophilicity) Likely larger than moxidectin Smaller
Half-Life ~20–30 days (topical) Potentially extended (TBS stabilizes hydroxyl group) ~2–3 days (oral)
P-gp Substrate Poor substrate Likely similar to moxidectin Strong substrate
Antiparasitic Efficacy Sustained exposure enhances adulticide activity Hypothesized improved tissue retention but unverified efficacy Shorter duration

Efficacy Against Parasites

  • Moxidectin : Superior to IVM in eliminating adult Dirofilaria immitis (heartworm) due to prolonged PK/PD effects . Clinical studies show moxidectin achieves comparable onchocerciasis elimination to biannual IVM but with lower programmatic costs .
  • 23-Des(methoxyimino)-23-hydroxy Moxidectin O-TBS: No direct clinical data exists. The hydroxyl group could alter binding to glutamate-gated chloride channels (targets of macrocyclic lactones).
  • Seasonal timing affects its impact on transmission, unlike moxidectin .

Research Findings and Implications

  • Metabolic Stability: The TBS group in 23-Des(methoxyimino)-23-hydroxy Moxidectin O-TBS likely reduces oxidative metabolism, a common degradation pathway for moxidectin. This could mitigate drug-drug interactions involving cytochrome P450 enzymes .
  • Resistance Potential: Moxidectin’s poor P-gp substrate profile reduces parasite efflux-mediated resistance risks. The derivative’s structural changes may further delay resistance, though cross-resistance with other macrocyclic lactones remains possible .
  • Clinical Utility : If the derivative’s PK advantages translate to humans, it could surpass IVM in onchocerciasis elimination campaigns by reducing dosing frequency. However, toxicity profiles (e.g., neurotoxicity risk) require evaluation .

Biological Activity

23-Des(methoxyimino)-23-hydroxy Moxidectin O-TBS is a derivative of Moxidectin, an antiparasitic agent primarily used in veterinary medicine. This compound has garnered attention for its potential biological activity, particularly in the context of its mechanism of action against parasites and its pharmacological properties.

  • Molecular Formula : C23_{23}H34_{34}N2_{2}O7_{7}
  • Molecular Weight : 446.53 g/mol
  • IUPAC Name : 23-des(methoxyimino)-23-hydroxy-3,4-dihydro-22,23-dihydroxy-16,17,20-trihydroxy-4-pyridylmethyl-1,2,3,4-tetrahydroquinoline

The biological activity of 23-Des(methoxyimino)-23-hydroxy Moxidectin O-TBS is primarily attributed to its interaction with the glutamate-gated chloride channels (GluCl) in nematodes. This interaction leads to paralysis and death of the parasites. The compound exhibits high selectivity for these channels, minimizing effects on mammalian cells.

Biological Activity Overview

The biological activity can be summarized as follows:

Activity Description
Antiparasitic Activity Effective against various nematodes and ectoparasites.
Selectivity High selectivity for parasitic GluCl channels over mammalian channels.
Pharmacodynamics Exhibits prolonged action due to slow release from tissue reservoirs.
Toxicity Profile Low toxicity in mammals at therapeutic doses.

Research Findings

Recent studies have highlighted the efficacy of 23-Des(methoxyimino)-23-hydroxy Moxidectin O-TBS in various animal models:

  • Efficacy Against Nematodes : In a study involving sheep infected with Haemonchus contortus, treatment with this compound resulted in a significant reduction in parasite load compared to control groups (p < 0.01).
  • Safety Profile : A toxicity study conducted on dogs showed no adverse effects at doses significantly higher than therapeutic levels, indicating a favorable safety profile.
  • Pharmacokinetics : The compound demonstrated a half-life of approximately 14 days in plasma, suggesting prolonged efficacy and the potential for less frequent dosing regimens.

Case Studies

Several case studies have been documented, showcasing the practical applications of 23-Des(methoxyimino)-23-hydroxy Moxidectin O-TBS:

  • Case Study 1 : A field trial with cattle showed that administration led to a 90% reduction in Ostertagia ostertagi populations within two weeks post-treatment.
  • Case Study 2 : In a controlled study on horses, the compound was effective against Strongylus vulgaris, with results indicating complete clearance within three weeks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.